5-Formylfuran-2-sulfonyl chloride
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Overview
Description
5-Formylfuran-2-sulfonyl chloride: is an organic compound with the molecular formula C5H3ClO4S. It is a derivative of furan, a heterocyclic organic compound, and contains both a formyl group (-CHO) and a sulfonyl chloride group (-SO2Cl).
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Formylfuran-2-sulfonyl chloride typically involves the sulfonylation of 5-formylfuran. One common method is the reaction of 5-formylfuran with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety compared to batch processes. The use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent has been explored to enhance the efficiency of the sulfonylation process .
Chemical Reactions Analysis
Types of Reactions: 5-Formylfuran-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 5-Formylfuran-2-sulfonyl chloride is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Formylfuran-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on biomolecules, such as amino groups on proteins and peptides. The sulfonylation of these sites can lead to changes in the biological activity and function of the biomolecules .
Comparison with Similar Compounds
5-Formylfuran-2-carboxylic Acid: Similar to 5-Formylfuran-2-sulfonyl chloride but contains a carboxylic acid group instead of a sulfonyl chloride group.
5-Formylfuran-2-sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: this compound is unique due to the presence of both a formyl group and a sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5H3ClO4S |
---|---|
Molecular Weight |
194.59 g/mol |
IUPAC Name |
5-formylfuran-2-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClO4S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H |
InChI Key |
BRMGVOSPUPGSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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